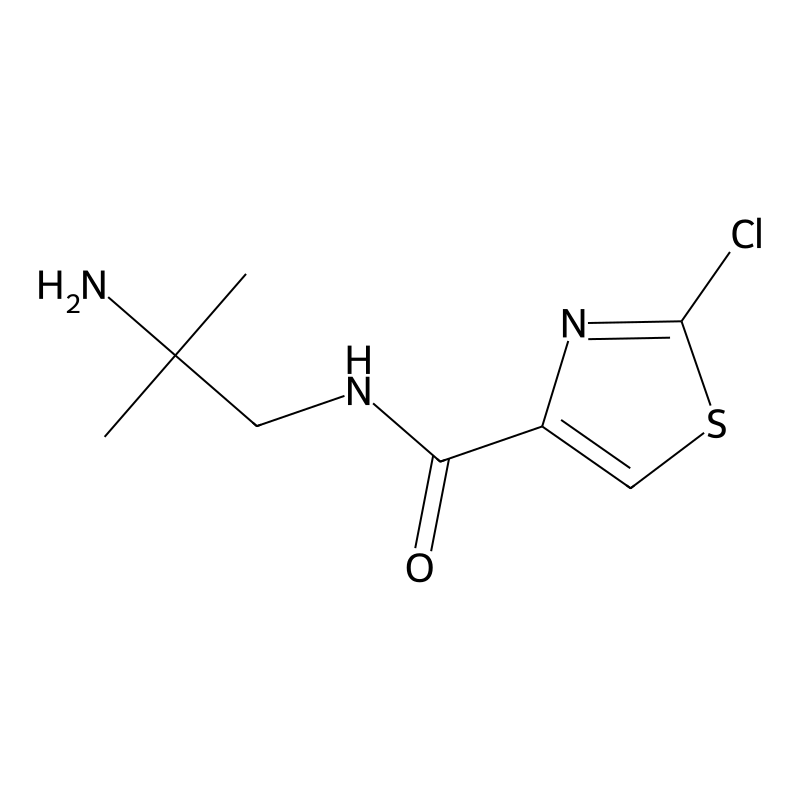

N-(2-amino-2-methylpropyl)-2-chloro-1,3-thiazole-4-carboxamide

Catalog No.

S7274264

CAS No.

M.F

C8H12ClN3OS

M. Wt

233.72 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(2-amino-2-methylpropyl)-2-chloro-1,3-thiazole-4-carboxamide

IUPAC Name

N-(2-amino-2-methylpropyl)-2-chloro-1,3-thiazole-4-carboxamide

Molecular Formula

C8H12ClN3OS

Molecular Weight

233.72 g/mol

InChI

InChI=1S/C8H12ClN3OS/c1-8(2,10)4-11-6(13)5-3-14-7(9)12-5/h3H,4,10H2,1-2H3,(H,11,13)

InChI Key

KRDKOCFIIHSODB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=CSC(=N1)Cl)N

N-(2-amino-2-methylpropyl)-2-chloro-1,3-thiazole-4-carboxamide, often shortened to AMT, is a chemical compound that has garnered attention in the scientific community due to its unique physical and chemical properties. In this paper, we will discuss the definition and background of AMT, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

AMT is a white or off-white powder with a molecular formula of C7H12ClN3OS. It has a molecular weight of 215.71 g/mol. The compound was first synthesized in the late 1970s by H. A. Staab and colleagues, who were researching the synthesis of thiazole derivatives. Since then, AMT has been used in various scientific experiments due to its unique properties.

AMT is a crystalline solid that is highly soluble in chloroform, ethanol, and ethyl acetate. It has a melting point of 128-133 °C and a boiling point of 355.9°C at 760 mmHg. The compound is stable under normal conditions and is not reactive with water. AMT is also known to be photosensitive, and its properties can change when exposed to light.

The compound has a chiral center and can exist in two stereoisomers: R-(+)-AMT and S-(-)-AMT. R-(+)-AMT is more biologically active than S-(-)-AMT.

The compound has a chiral center and can exist in two stereoisomers: R-(+)-AMT and S-(-)-AMT. R-(+)-AMT is more biologically active than S-(-)-AMT.

AMT can be synthesized using a variety of methods. The most common method is the reaction of 2-chloroacetyl chloride with 2-amino-2-methylpropane-1,3-diol, followed by the reaction of the resulting compound with 2-aminothiazole-4-carboxamide. The product is then purified using recrystallization.

The synthesized AMT can be characterized using various spectroscopic techniques, such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy.

The synthesized AMT can be characterized using various spectroscopic techniques, such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy.

AMT can be quantified using various analytical methods, such as high-performance liquid chromatography, gas chromatography, and capillary electrophoresis. These methods are used to determine the purity and concentration of AMT in a sample.

AMT has been found to have a variety of biological properties, such as antimicrobial, antifungal, and antitumor activity. The compound has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, AMT has been found to inhibit the growth of various fungi, including Candida albicans.

Toxicity studies have shown that AMT is relatively safe for use in scientific experiments. The compound has been found to have low acute toxicity and is not genotoxic. However, long-term exposure to AMT may cause organ damage, and therefore, caution should be exercised when handling the compound.

AMT has been used in various scientific experiments, such as medicinal chemistry, pharmaceuticals, and industry. In medicinal chemistry, AMT has been used as a scaffold for the development of antitumor agents. In pharmaceuticals, AMT has been used as an intermediate in the synthesis of various drugs, such as antifungal agents. In industry, AMT has been used as a starting material for the synthesis of other thiazole derivatives.

Research on AMT is ongoing, and new findings are being reported regularly. Recent studies have focused on the development of novel AMT derivatives for use as antitumor agents. In addition, researchers are studying the potential use of AMT in the treatment of various infectious diseases.

AMT has the potential to impact various fields of research and industry, such as medicinal chemistry, pharmaceuticals, and agriculture. In medicinal chemistry, AMT derivatives may be developed as antitumor agents. In pharmaceuticals, AMT may be used as an intermediate in the synthesis of novel drugs. In agriculture, AMT may be used as an antifungal agent to protect crops from disease.

There are some limitations to the use of AMT in scientific experiments. For instance, AMT has limited solubility in water, which may limit its application in certain fields. Future directions for research on AMT include the exploration of its use in the treatment of various infectious diseases and the development of new AMT derivatives for use as antitumor agents.

In conclusion, AMT is a chemical compound that has garnered attention in the scientific community due to its unique physical and chemical properties. The compound has a variety of applications in scientific experiments and has the potential to impact various fields of research and industry. Ongoing research on AMT may lead to the development of new drugs and the discovery of new biological activities associated with the compound. While there are limitations to the use of AMT, its potential implications are vast, and it is an area of research worth exploring further.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

233.0389609 g/mol

Monoisotopic Mass

233.0389609 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds